molecular formula C20H25N3O5 B2647865 N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898432-90-1

N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2647865
CAS No.: 898432-90-1
M. Wt: 387.436
InChI Key: LPQWQTPNXZOKFI-UHFFFAOYSA-N
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Description

N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an oxalamide core, a furan ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multiple steps:

  • Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This reaction usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Introduction of the Furan Ring: : The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.

  • Attachment of the Indole Moiety: : The indole group can be attached through a nucleophilic substitution reaction, where an indole derivative reacts with an electrophilic intermediate.

  • Final Assembly: : The final step involves the coupling of the previously synthesized intermediates to form the target compound. This step may require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the oxalamide core.

  • Substitution: : The indole and furan rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxalamide core may produce corresponding amines.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions allows for the creation of derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Industry

In the materials science industry, this compound could be used in the synthesis of novel polymers and materials with unique properties, such as enhanced conductivity or specific binding affinities.

Mechanism of Action

The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and indole rings could facilitate binding to hydrophobic pockets in proteins, while the oxalamide core might participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Lacks the indole moiety, potentially altering its biological activity and chemical reactivity.

    N1-(2,2-dimethoxyethyl)-N2-(2-(indolin-1-yl)ethyl)oxalamide: Lacks the furan ring, which may affect its interaction with biological targets and its overall stability.

    N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: Substitutes the indole with a pyrrolidine ring, which could change its pharmacokinetic properties and binding affinities.

Uniqueness

N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is unique due to the combination of its functional groups. The presence of both furan and indole rings, along with the oxalamide core, provides a versatile scaffold for chemical modifications and potential biological interactions, setting it apart from similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2,2-dimethoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-26-18(27-2)13-22-20(25)19(24)21-12-16(17-8-5-11-28-17)23-10-9-14-6-3-4-7-15(14)23/h3-8,11,16,18H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQWQTPNXZOKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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